N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396767-90-0
VCID: VC4226933
InChI: InChI=1S/C18H22N2O3S/c1-22-15-6-3-5-14(17(15)23-2)19-18(21)20-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13H,8-11H2,1-2H3,(H,19,21)
SMILES: COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CC=CS3
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45

N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

CAS No.: 1396767-90-0

Cat. No.: VC4226933

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide - 1396767-90-0

Specification

CAS No. 1396767-90-0
Molecular Formula C18H22N2O3S
Molecular Weight 346.45
IUPAC Name N-(2,3-dimethoxyphenyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Standard InChI InChI=1S/C18H22N2O3S/c1-22-15-6-3-5-14(17(15)23-2)19-18(21)20-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13H,8-11H2,1-2H3,(H,19,21)
Standard InChI Key RKANXURJTOKGFU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

N-(2,3-Dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine derivative featuring a carboxamide linkage at the 1-position, a thiophen-2-yl group at the 4-position, and a 2,3-dimethoxyphenyl substituent on the carboxamide nitrogen. Key physicochemical properties include:

PropertyValueSource
CAS Number1396767-90-0
Molecular FormulaC18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight346.45 g/mol
IUPAC NameN-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
SMILESCOC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CC=CS3

The compound’s three-dimensional conformation is stabilized by hydrophobic interactions between the methoxy groups and the piperidine ring, while the thiophene moiety contributes to π-π stacking potential.

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves a multi-step sequence (Figure 1):

  • Piperidine Intermediate Preparation: 4-(Thiophen-2-yl)piperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with thiophene-2-thiol.

  • Carboxamide Formation: Reaction of the piperidine intermediate with 2,3-dimethoxyphenyl isocyanate in dichloromethane yields the title compound.

Figure 1. Simplified Reaction Scheme

4-(Thiophen-2-yl)piperidine+2,3-Dimethoxyphenyl IsocyanateN-(2,3-Dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide[1]\text{4-(Thiophen-2-yl)piperidine} + \text{2,3-Dimethoxyphenyl Isocyanate} \rightarrow \text{N-(2,3-Dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide}[1]

Optimization Challenges

  • Yield Limitations: Steric hindrance from the 2,3-dimethoxy group reduces carboxamide coupling efficiency (~45% yield).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product due to byproducts from incomplete reactions.

Computational Modeling Insights

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp=23.6×106cm/sP_{\text{app}} = 23.6 \times 10^{-6} \, \text{cm/s}) suggests oral bioavailability.

  • Metabolism: Predicted CYP3A4-mediated demethylation of the methoxy groups generates phenolic metabolites.

Comparative Analysis with Structural Analogs

Thiophene Positional Isomerism

Replacing the thiophen-2-yl group with thiophen-3-yl (CAS No. 1396717-91-1) reduces COX-2 affinity by 40%, highlighting the importance of heterocyclic orientation .

Piperidine Modifications

Analogous compounds with methylpiperazine substituents (e.g., CAS No. 946316-94-5) exhibit enhanced solubility but lower enzymatic inhibition, underscoring the piperidine scaffold’s role in target engagement .

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